1-phenoxy-3-(4-phenoxyphenoxy)benzene
Description
1-Phenoxy-3-(4-phenoxyphenoxy)benzene (CAS: 10530-89-9) is a polyaromatic ether compound with the molecular formula C₂₄H₁₈O₃ and a molecular weight of 354.40 g/mol. It features three benzene rings interconnected via ether linkages, forming a branched, symmetrical structure. Key physical properties include a density of 1.11 g/cm³, a boiling point of 240.3°C at 760 mmHg, and a refractive index of 1.512 .
Properties
CAS No. |
10469-83-7 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenoxy-3-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-8-19(9-4-1)25-21-14-16-22(17-15-21)27-24-13-7-12-23(18-24)26-20-10-5-2-6-11-20/h1-18H |
InChI Key |
GWXBGFIYQHKUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Other CAS No. |
10469-83-7 |
Synonyms |
1-Phenoxy-3-(4-phenoxyphenoxy)benzene |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The nucleophilic aromatic substitution (NAS) approach involves sequential etherification reactions using para-dihalobenzenes and phenolic derivatives. As detailed in EP1454891A1, the synthesis begins with para-dihalobenzene (X = Cl, Br) reacting with alkali phenolates (e.g., sodium cresolate or phenolate) in the presence of a copper catalyst. The reaction proceeds via a two-step condensation:
-
First substitution : Para-dihalobenzene reacts with sodium cresolate to form 1-(4-methylphenoxy)-4-halobenzene.
-
Second substitution : The intermediate undergoes further reaction with sodium phenolate to yield 1-(4-methylphenoxy)-4-phenoxybenzene, a precursor to the target compound.
The final oxidation step converts the methyl group to a carboxylic acid, but this report focuses on the etherification steps relevant to 1-phenoxy-3-(4-phenoxyphenoxy)benzene synthesis.
Optimization of Reaction Parameters
Key parameters influencing yield and purity include:
-
Halogen selection : Bromine offers higher reactivity than chlorine, with yields improving from 70% to 85% when switching from Cl to Br.
-
Alkali metal : Sodium-based phenolates are preferred over potassium or lithium due to cost and reactivity.
-
Catalyst system : Cuprous chloride (CuCl) or bromide (CuBr) at 2–5 mol% loading ensures efficient coupling, with CuBr providing faster kinetics.
Example 6 from [EP1454891A1] :
-
Substrate : 276 g of 1-(4-methylphenoxy)-4-phenoxybenzene
-
Solvent : Propionic acid (850 mL)
-
Catalysts : Cobalt acetate (12.5 g), manganese acetate (12.5 g), NH₄Br (10 g)
-
Conditions : 130°C, oxygen at 1.5 kg/cm² pressure for 12 hours
Ullmann-Type Coupling with Cu(I) Catalysts
Reaction Design and Scope
The Ullmann coupling method, as described in Aryl ether synthesis via low-cost Ullmann coupling systems, employs a Cu(I)/PPh₃ catalyst system for O-arylation. This approach is particularly effective for assembling diaryl ethers without requiring electron-withdrawing groups on the aryl halide.
General protocol :
-
Substrates : Aryl bromides (e.g., 1,3-dibromobenzene) and phenol derivatives (e.g., 4-phenoxyphenol)
-
Catalyst : CuIPPh₃ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Toluene or xylene
-
Temperature : 110–130°C
Performance and Limitations
-
Electron-deficient aryl bromides : Reactions with nitro- or cyano-substituted bromides achieve yields >90%.
-
Steric effects : Ortho-substituted phenols reduce yields to 60–70% due to hindered access to the reaction site.
-
Solvent choice : Non-polar solvents like toluene minimize side reactions compared to DMF or DMSO.
Comparative data :
| Aryl Bromide | Phenol | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,3-Dibromobenzene | 4-Phenoxyphenol | 88 | 98.5 |
| 4-Bromotoluene | 4-Cresol | 82 | 97.8 |
| 2-Bromonitrobenzene | Phenol | 92 | 99.1 |
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Systems
Environmental and Cost Analysis
-
NAS method : Generates halide waste (e.g., NaCl, NaBr), requiring neutralization and disposal.
-
Ullmann coupling : Higher catalyst costs (CuIPPh₃ vs. CuCl) but lower energy consumption.
Critical Comparison of Methods
| Parameter | NAS with Cu Catalysis | Ullmann Coupling |
|---|---|---|
| Yield | 70–85% | 80–92% |
| Purity | 99.5–99.7% | 97–99% |
| Catalyst Cost | Low (CuCl/CuBr) | Moderate (CuIPPh₃) |
| Reaction Time | 12–24 hours | 4–12 hours |
| Substrate Flexibility | Limited to activated halides | Broad (including deactivated) |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Simpler aromatic compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
Precursor for Complex Organic Molecules
1-Phenoxy-3-(4-phenoxyphenoxy)benzene serves as a precursor in the synthesis of various complex organic molecules and polymers. Its structure allows for modifications that can lead to the formation of new compounds with desirable properties. For instance, it can be utilized in the synthesis of poly(ether ether ketone), a high-performance thermoplastic polymer known for its thermal stability and mechanical strength .
Polymer Development
The compound is instrumental in developing advanced materials with superior mechanical and thermal properties. Its derivatives are used to create polymers that find applications in high-temperature environments and demanding industrial applications .
Biological Applications
Antioxidant Activity
Research into compounds with similar structures suggests that this compound may exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
There is potential for this compound to demonstrate antimicrobial activity against various pathogens. Compounds with similar phenolic structures have been studied for their ability to inhibit bacterial growth, suggesting that this compound could also possess such properties .
Anticancer Research
The structural characteristics of this compound may contribute to anticancer activities. Research has shown that structurally modified phenolic compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .
Material Science Applications
High-Performance Polymers
The compound's derivatives are being explored for their use in high-performance polymers such as poly(ether ether ketone) (PEEK). PEEK is known for its excellent mechanical and thermal properties, making it suitable for aerospace, automotive, and medical applications .
Coatings and Adhesives
In industrial applications, this compound can be utilized as an additive in coatings and adhesives. Its incorporation can enhance the durability and performance of these materials under various environmental conditions.
Mechanism of Action
The mechanism of action of 1-phenoxy-3-(4-phenoxyphenoxy)benzene involves its interaction with molecular targets through aromatic stacking and hydrogen bonding. These interactions influence the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, which are critical for its chemical behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)
- Molecular Formula : C₂₅H₂₈O₄
- Key Differences: Contains an ethoxy group at the 4-position of the central benzene ring and a methylpropoxy substituent. Applications: Broad-spectrum insecticide with enhanced photostability compared to natural pyrethroids . Synthesis: Utilizes etherification of phenol derivatives, similar to 1-phenoxy-3-(4-phenoxyphenoxy)benzene but requires additional alkylation steps .
(3-Phenoxyphenyl)methyl 4-Chloro-α-(1-methylethyl)benzeneacetate
Derivatives with Modified Ether Linkages
1-{[2-Methyl-2-(4-propoxyphenyl)propoxy]methyl}-3-phenoxybenzene
- Molecular Formula : C₂₇H₃₀O₄
- Key Differences: Features a propoxy group instead of phenoxy at the 4-position, increasing hydrophobicity. Applications: Intermediate in synthesizing liquid crystals or surfactants due to its branched alkyl chain .
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene
- Molecular Formula: C₁₅H₁₃NO₃
- Key Differences: Replaces ether linkages with a nitrophenyl vinyl group, enabling π-conjugation for optoelectronic applications. Synthesis: Involves Wittig or Heck coupling reactions, differing from the oxidative etherification used for this compound .
Functional Group Variations and Physicochemical Properties
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Key Differences: Contains carboxylic acid and catechol groups, making it water-soluble and bioactive. Applications: Antioxidant in cosmetics and pharmaceuticals, contrasting with the nonpolar, inert nature of this compound .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₂₄H₁₈O₃ | 354.40 | Three phenoxy groups | Polymer additives, agrochemicals |
| Etofenprox | C₂₅H₂₈O₄ | 408.49 | Ethoxy, methylpropoxy | Insecticide |
| (3-Phenoxyphenyl)methyl benzeneacetate | C₂₄H₂₃ClO₃ | 394.89 | Chlorinated ester | Synthetic pyrethroids |
| 1-Methoxy-3-(nitrophenyl)ethenylbenzene | C₁₅H₁₃NO₃ | 255.27 | Nitrophenyl vinyl | Optoelectronics |
| Caffeic Acid | C₉H₈O₄ | 180.16 | Carboxylic acid, catechol | Antioxidants, cosmetics |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-phenoxy-3-(4-phenoxyphenoxy)benzene, and how are they experimentally determined?
- The compound (CAS: 13281-14-6) has a molecular formula C₃₀H₂₂O₄ and molecular weight 446.49 g/mol . Key properties include solubility in organic solvents (e.g., dichloromethane, toluene) and thermal stability. Experimental determination methods:
- Melting Point : Differential Scanning Calorimetry (DSC).
- Purity : HPLC with UV detection (≥95% purity threshold) .
- Structural Confirmation : ¹H/¹³C NMR for aromatic proton environments and X-ray crystallography (if crystalline) .
Q. What synthetic routes are commonly used to prepare this compound?
- The compound is synthesized via Ullmann-type coupling or nucleophilic aromatic substitution between phenol derivatives and halogenated precursors. For example:
- Step 1 : Bromination of 1,3-diphenoxybenzene to introduce reactive sites.
- Step 2 : Coupling with 4-phenoxyphenol using a copper(I) catalyst in DMF at 120°C for 24 hours .
- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation. Use amber vials to avoid photodegradation. Confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?
- Step 1 : Compare experimental ¹H NMR data with computational predictions (DFT calculations using Gaussian or ORCA).
- Step 2 : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish between para- and meta-substituted phenoxy groups via NOESY .
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
- Catalyst Screening : Test palladium(0) vs. copper(I) catalysts for coupling efficiency.
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve recyclability.
- Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible yields (>80%) .
Q. How can computational modeling predict the compound’s potential biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on the triaryl ether backbone as a pharmacophore .
- ADMET Prediction : SwissADME or pkCSM tools assess bioavailability, toxicity, and metabolic pathways .
Q. What advanced characterization techniques elucidate its environmental degradation pathways?
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous/organic mixtures; monitor degradation via LC-MS.
- Microbial Degradation : Incubate with Pseudomonas spp. and track metabolite formation (e.g., hydroxylated derivatives) using GC-MS .
Methodological Tables
Table 1 : Key Synthetic Parameters for Optimized Coupling Reactions
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | CuI/Phenanthroline | 75% → 88% | |
| Solvent | Toluene/DMF (3:1) | 65% → 82% | |
| Temperature | 110°C → 130°C | 70% → 85% |
Table 2 : NMR Data Comparison (Experimental vs. Calculated)
| Proton Position | Experimental δ (ppm) | DFT δ (ppm) | Deviation |
|---|---|---|---|
| Aromatic H1 | 7.25 | 7.28 | −0.03 |
| Aromatic H2 | 6.90 | 6.87 | +0.03 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
